

Application of Tizanidine in Electrophysiological Studies of Motor Neurons

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tizanidine is a centrally acting $\alpha 2$ -adrenergic agonist widely used in the management of muscle spasticity associated with conditions such as multiple sclerosis, spinal cord injury, and stroke. [1][2] Its primary mechanism of action involves the modulation of spinal cord circuitry, making it a valuable pharmacological tool for in-vivo electrophysiological studies of motor neuron excitability and reflex pathways.

Mechanism of Action:

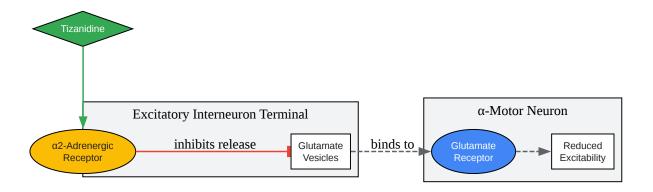
Tizanidine reduces spasticity by increasing presynaptic inhibition of motor neurons.[3][4] It binds to $\alpha 2$ -adrenergic receptors located on the presynaptic terminals of spinal interneurons.[5] This activation inhibits the release of excitatory amino acids, such as glutamate and aspartate, which in turn reduces the facilitation of spinal motor neurons.[2] The effects of tizanidine are most pronounced on polysynaptic pathways within the spinal cord.[4][5]

Electrophysiological studies in humans have demonstrated that tizanidine reinforces both presynaptic and postsynaptic inhibition.[6] Specifically, it enhances presynaptic inhibition of la afferents, as well as la reciprocal and lb nonreciprocal postsynaptic inhibition.[6] This broad spectrum of activity on spinal inhibitory circuits underlies its efficacy in reducing both hypertonia (increased muscle tone) and hyperreflexia (brisk tendon jerks).[6] Unlike some other muscle



relaxants, tizanidine's antispastic effects are often achieved without a significant reduction in muscle strength, which is a considerable clinical advantage.[1][7]

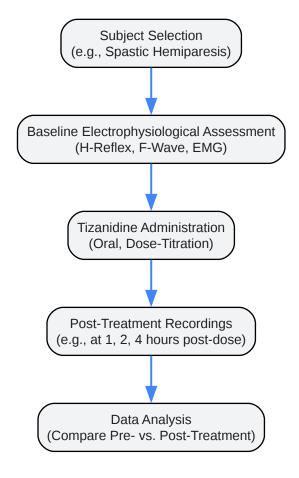
Signaling Pathway and Experimental Overview



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Tizanidine's presynaptic inhibitory mechanism on a motor neuron.

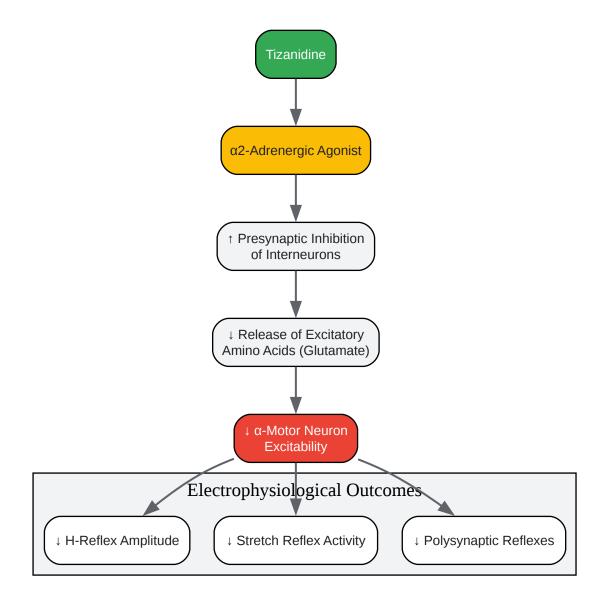




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General workflow for clinical electrophysiological studies.





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Logical relationships of tizanidine's electrophysiological effects.

Data Presentation

Table 1: Clinical and Electrophysiological Efficacy in Human Spasticity



Parameter	Baseline (Mean ± SD)	Post- Tizanidine (Mean ± SD)	Change	p-value	Reference
Acquired Brain Injury Study	Meythaler et al., 2001[8]				
Lower Extremity Ashworth Score	2.3 ± 1.4	1.7 ± 1.1	-0.6	< 0.0001	
Upper Extremity Ashworth Score	1.9 ± 1.1	1.5 ± 0.9	-0.4	< 0.0001	_
Lower Extremity Spasm Score	1.0 ± 0.9	0.5 ± 0.8	-0.5	0.0464	
Chronic Stroke Study	Gelber et al., 2002[1]				_
Upper Extremity Ashworth Score	(Not specified)	(Not specified)	-2.80 ± 0.47	< 0.0001	
Average Daily Dose at Week 16	N/A	20.2 ± 1.3 mg	N/A	N/A	-
Post-Stroke Hemiparesis Study	Milanov, 2001[9]				-
H-Reflex / M- Response Ratio	0.41 ± 0.12	0.29 ± 0.09	-0.12	< 0.01	



F-Wave Persistence (%)	89.2 ± 11.4	75.2 ± 15.1	-14.0	< 0.01
Presynaptic Inhibition (Hvibr/Hmax)	0.61 ± 0.15	0.45 ± 0.11	-0.16	< 0.01

Table 2: Effects on Stretch Reflex in Animal Models

Animal Model	Administration	Dose	Effect on Stretch Reflex Activity (SRA)	Reference
Rat (Spinal Ischemia)	Systemic (i.p.)	1 mg/kg	Potent suppression of EMG activity and ankle resistance during dorsiflexion.	Marsala et al., 2011[10][11]
Rat (Spinal Ischemia)	Intrathecal (IT)	10 μg or 50 μg	Significant suppression of SRA.	Marsala et al., 2011[11][12]

Experimental Protocols

Protocol 1: Assessment of H-Reflex and Presynaptic Inhibition

Objective: To measure the effect of tizanidine on α -motor neuron excitability via the Hoffmann (H) reflex and to quantify changes in presynaptic inhibition. This protocol is adapted from methodologies described by Milanov (2001).[9][13]

Materials:

• Electromyography (EMG) machine with amplifier and stimulator.



- Surface EMG electrodes (recording, reference, ground).
- Constant-current electrical stimulator.
- Mechanical vibrator (for presynaptic inhibition assessment).
- Tizanidine (oral administration, e.g., 4-8 mg).

Procedure:

- Patient Preparation: The subject lies in a prone position with their foot comfortably extending over the edge of the examination table.
- Electrode Placement (Soleus Muscle):
 - Place the active recording electrode over the belly of the soleus muscle.
 - Place the reference electrode on the Achilles tendon.
 - Place the ground electrode on the calf, between the stimulating and recording sites.
- H-Reflex Elicitation:
 - Stimulate the tibial nerve in the popliteal fossa using a monopolar electrode. Use rectangular pulses of 1 ms duration.
 - Begin with a low stimulus intensity and gradually increase it to map the full recruitment curve for the H-reflex and the motor (M) response.
 - Determine the maximum H-reflex amplitude (Hmax) and the maximum M-response amplitude (Mmax). The Hmax/Mmax ratio serves as a key indicator of the excitable αmotor neuron pool.
- Presynaptic Inhibition Assessment (Vibratory Inhibition):
 - Set the stimulator to an intensity that elicits an H-reflex amplitude of 50% of Hmax.
 - Apply mechanical vibration (e.g., 100 Hz) to the Achilles tendon for 1 minute.



- During the last 5 seconds of vibration, elicit the H-reflex again. This is the vibrated H-reflex (Hvibr).
- Calculate the ratio Hvibr/Hmax. A decrease in this ratio indicates an increase in presynaptic inhibition.
- Tizanidine Administration and Follow-up:
 - Administer a single oral dose of tizanidine.
 - Repeat the H-reflex and vibratory inhibition measurements at timed intervals postadministration (e.g., 1, 2, and 4 hours) to assess the drug's peak effect and duration of action.

Data Analysis:

- Compare the Hmax/Mmax ratio before and after tizanidine administration. A significant decrease suggests reduced motor neuron excitability.
- Compare the Hvibr/Hmax ratio before and after treatment. A significant decrease indicates that tizanidine enhances presynaptic inhibition.

Protocol 2: Assessment of Alpha Motor Neuron Excitability via F-Wave

Objective: To evaluate the excitability of the entire motor pathway, including the proximal segment and the motor neuron cell body, using F-wave analysis. This protocol is based on methodologies described by Milanov (2001) and general F-wave principles.[9][14]

Materials:

- EMG machine with amplifier and stimulator.
- Surface EMG electrodes.
- Constant-current electrical stimulator.

Procedure:



- Patient Preparation: The subject is seated or lying comfortably with the limb to be tested relaxed.
- Electrode Placement (e.g., Abductor Pollicis Brevis):
 - Place the active recording electrode over the muscle belly.
 - Place the reference electrode on the tendon of the muscle.
 - Place the ground electrode on the hand or forearm.
- F-Wave Elicitation:
 - Stimulate the corresponding nerve (e.g., median nerve at the wrist) with supramaximal intensity (typically 20-30% above the intensity needed for Mmax).
 - Deliver a series of at least 10-20 stimuli to elicit multiple F-waves, which are small,
 variable motor responses that follow the direct M-response.
- Tizanidine Administration and Follow-up:
 - Administer a single oral dose of tizanidine.
 - Repeat the F-wave measurements at timed intervals post-administration.

Data Analysis:

- F-wave Persistence: Calculate the percentage of stimuli that elicit an F-wave. A decrease in persistence suggests a reduction in motor neuron excitability.
- F-wave Latency: Measure the minimal latency of the recorded F-waves. While less likely to be affected by tizanidine than persistence, significant changes could indicate effects on nerve conduction or synaptic delay.
- F-wave Amplitude: Measure the mean amplitude of the F-waves. A decrease in amplitude can also reflect reduced motor neuron excitability.

Protocol 3: Assessment of Stretch Reflex (M2 Response)

Methodological & Application



Objective: To investigate tizanidine's effect on spinal reflex pathways, particularly those involving group II muscle afferents, by analyzing the long-latency stretch reflex (M2 response). This protocol is adapted from Schuurmans et al. (2009).[15]

Materials:

- Servo-controlled mechanical manipulator (e.g., for wrist or ankle).
- Bipolar surface EMG electrodes.
- Data acquisition system to synchronize EMG and manipulator kinematics.

Procedure:

- Subject Preparation: The subject is seated with their forearm fixed, holding the handle of the wrist manipulator. The subject is instructed to maintain a constant, low-level background torque (e.g., 1 Nm flexion torque) to ensure the target muscle is active.
- EMG Electrode Placement: Place bipolar surface electrodes over the belly of the muscle of interest (e.g., Flexor Carpi Radialis, FCR).
- Stretch Application:
 - Apply a series of ramp-and-hold stretches using the manipulator at a fixed velocity but with varying durations (e.g., 30, 50, 70 ms).
 - Randomize the stretch durations and apply them at random intervals (e.g., 3-4 seconds) to prevent anticipation.
- Baseline Recording: Record at least 10-20 trials for each stretch condition to establish a stable baseline EMG response, which typically includes a short-latency M1 and long-latency M2 component.
- Tizanidine Administration and Follow-up:
 - Administer a single oral dose of tizanidine (e.g., 4 mg, a lower dose may be used to minimize sedative effects that can interfere with maintaining background torque).[15]



 Repeat the stretch trials at timed intervals (e.g., every 20 minutes for up to 160 minutes) to capture the full time-course of the drug's effect.

Data Analysis:

- Rectify and average the EMG signals for each stretch condition, time-locked to the onset of the stretch.
- Measure the magnitude (area under the curve) of the M1 (e.g., 20-50 ms) and M2 (e.g., 55-100 ms) responses.
- Compare the M1 and M2 response magnitudes before and after tizanidine administration. A
 significant depression of the M2 response with little to no effect on the M1 response would
 support the hypothesis that tizanidine selectively acts on polysynaptic, likely group II afferent,
 pathways.[15]

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